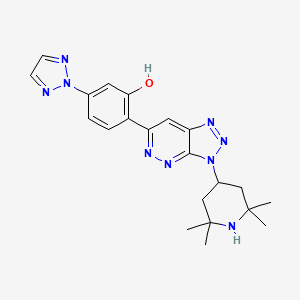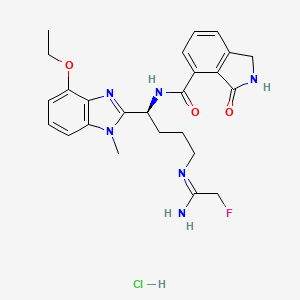
PAD2-IN-1 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PAD2-IN-1 (hydrochloride) is a potent and selective inhibitor of protein arginine deiminase 2 (PAD2). It is a benzimidazole-based derivative that exhibits superior selectivity for PAD2 over other isoforms such as protein arginine deiminase 4 (95-fold) and protein arginine deiminase 3 (79-fold) . This compound is primarily used in scientific research to study the role of PAD2 in various biological processes and diseases.
准备方法
Synthetic Routes and Reaction Conditions: PAD2-IN-1 (hydrochloride) is synthesized through a series of chemical reactions involving benzimidazole derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for PAD2-IN-1 (hydrochloride) are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s consistency and efficacy for research purposes .
化学反应分析
Types of Reactions: PAD2-IN-1 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are crucial for modifying the compound to enhance its selectivity and potency .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of PAD2-IN-1 (hydrochloride) include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium, and various acids and bases to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from the reactions involving PAD2-IN-1 (hydrochloride) are typically derivatives with enhanced selectivity and potency for PAD2. These derivatives are used in further research to study the biological effects of PAD2 inhibition .
科学研究应用
PAD2-IN-1 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein arginine deiminase inhibition and to develop new inhibitors with improved properties. In biology, it helps researchers understand the role of PAD2 in various cellular processes, including gene regulation and immune response .
In medicine, PAD2-IN-1 (hydrochloride) is used to investigate the therapeutic potential of PAD2 inhibition in diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. The compound’s ability to selectively inhibit PAD2 makes it a valuable tool for developing targeted therapies with minimal off-target effects .
作用机制
PAD2-IN-1 (hydrochloride) exerts its effects by selectively inhibiting the activity of protein arginine deiminase 2By inhibiting PAD2, PAD2-IN-1 (hydrochloride) prevents the citrullination of target proteins, thereby modulating various cellular processes and signaling pathways .
The molecular targets of PAD2-IN-1 (hydrochloride) include histones and other nuclear proteins involved in gene regulation. The inhibition of PAD2 by PAD2-IN-1 (hydrochloride) affects the expression of genes associated with inflammation, cell proliferation, and apoptosis .
相似化合物的比较
PAD2-IN-1 (hydrochloride) is unique in its high selectivity for PAD2 compared to other protein arginine deiminase inhibitors. Similar compounds include AFM-30a, which is also a PAD2-specific inhibitor, and GSK199, a PAD4-specific inhibitor . While AFM-30a and GSK199 are effective in inhibiting their respective targets, PAD2-IN-1 (hydrochloride) stands out due to its superior selectivity and potency for PAD2 .
Other similar compounds include pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine, which inhibit multiple PAD isoforms. these pan-PAD inhibitors often have off-target effects and cytotoxicity issues, making PAD2-IN-1 (hydrochloride) a more desirable option for specific PAD2 inhibition .
属性
分子式 |
C25H30ClFN6O3 |
|---|---|
分子量 |
517.0 g/mol |
IUPAC 名称 |
N-[(1S)-4-[(1-amino-2-fluoroethylidene)amino]-1-(4-ethoxy-1-methylbenzimidazol-2-yl)butyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H29FN6O3.ClH/c1-3-35-19-11-5-10-18-22(19)31-23(32(18)2)17(9-6-12-28-20(27)13-26)30-24(33)16-8-4-7-15-14-29-25(34)21(15)16;/h4-5,7-8,10-11,17H,3,6,9,12-14H2,1-2H3,(H2,27,28)(H,29,34)(H,30,33);1H/t17-;/m0./s1 |
InChI 键 |
PSVXWWOSYOYZKQ-LMOVPXPDSA-N |
手性 SMILES |
CCOC1=CC=CC2=C1N=C(N2C)[C@H](CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |
规范 SMILES |
CCOC1=CC=CC2=C1N=C(N2C)C(CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


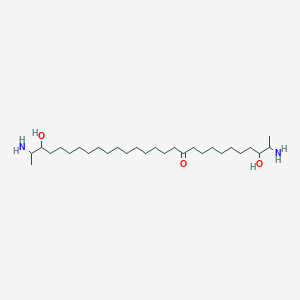

![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)

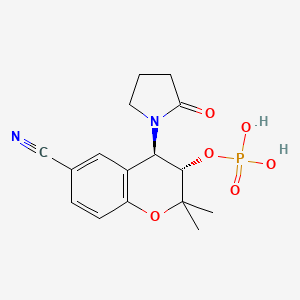
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
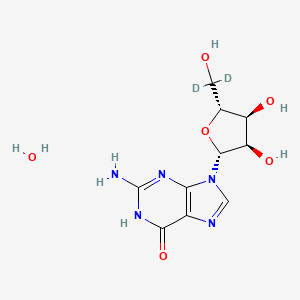

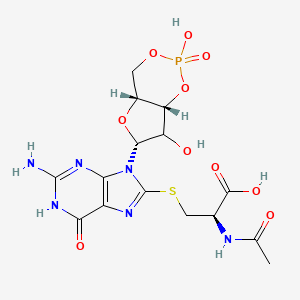

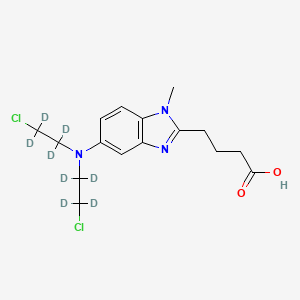
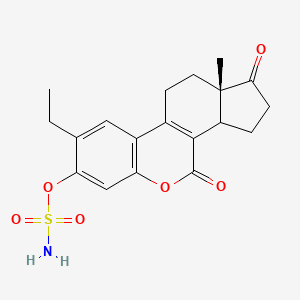
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
